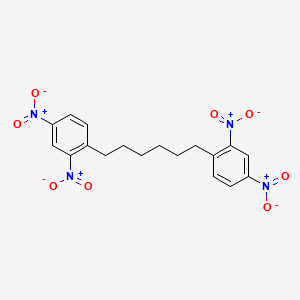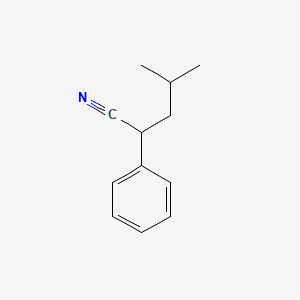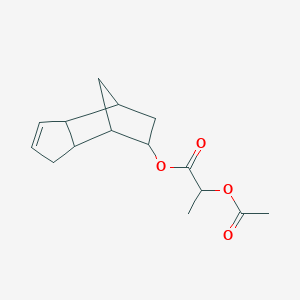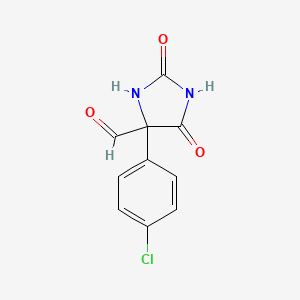
4-(4-Chlorophenyl)-2,5-dioxoimidazolidine-4-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Chlorophenyl)-2,5-dioxoimidazolidine-4-carbaldehyde is a chemical compound that belongs to the class of imidazolidine derivatives. This compound is characterized by the presence of a chlorophenyl group attached to the imidazolidine ring, which also contains two oxo groups and an aldehyde group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chlorophenyl)-2,5-dioxoimidazolidine-4-carbaldehyde typically involves the reaction of 4-chlorobenzaldehyde with glycine and urea under specific conditions. The reaction is carried out in the presence of a suitable catalyst, such as acetic acid, and requires heating to facilitate the formation of the imidazolidine ring. The reaction conditions, including temperature and reaction time, are optimized to achieve a high yield of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and catalyst concentration, are essential for large-scale production. Additionally, purification steps, such as recrystallization or chromatography, are employed to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
4-(4-Chlorophenyl)-2,5-dioxoimidazolidine-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The oxo groups can be reduced to hydroxyl groups under suitable conditions.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: 4-(4-Chlorophenyl)-2,5-dioxoimidazolidine-4-carboxylic acid.
Reduction: 4-(4-Chlorophenyl)-2,5-dihydroxyimidazolidine-4-carbaldehyde.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-(4-Chlorophenyl)-2,5-dioxoimidazolidine-4-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-(4-Chlorophenyl)-2,5-dioxoimidazolidine-4-carbaldehyde involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(4-Chlorophenyl)imidazole: Shares the chlorophenyl group but differs in the ring structure.
Bis(4-chlorophenyl)sulfone: Contains two chlorophenyl groups but lacks the imidazolidine ring.
Thiazole derivatives: Similar in having a heterocyclic ring but with different atoms and substituents.
Uniqueness
4-(4-Chlorophenyl)-2,5-dioxoimidazolidine-4-carbaldehyde is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.
Propriétés
Numéro CAS |
6630-46-2 |
|---|---|
Formule moléculaire |
C10H7ClN2O3 |
Poids moléculaire |
238.63 g/mol |
Nom IUPAC |
4-(4-chlorophenyl)-2,5-dioxoimidazolidine-4-carbaldehyde |
InChI |
InChI=1S/C10H7ClN2O3/c11-7-3-1-6(2-4-7)10(5-14)8(15)12-9(16)13-10/h1-5H,(H2,12,13,15,16) |
Clé InChI |
WYOWXQKJLGEZFV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C2(C(=O)NC(=O)N2)C=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Benzenamine, N-[1-(4-chlorophenyl)ethylidene]-](/img/structure/B14721520.png)



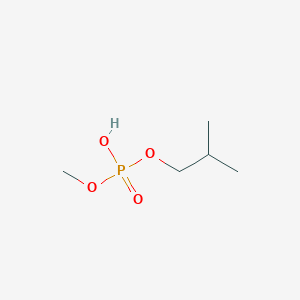
![1H-Furo[3,4-c]pyrrole-1,3(5H)-dione](/img/structure/B14721565.png)
![3-bromo-N'-[2-(2-bromo-4-chlorophenoxy)acetyl]-4-methylbenzohydrazide](/img/structure/B14721573.png)
